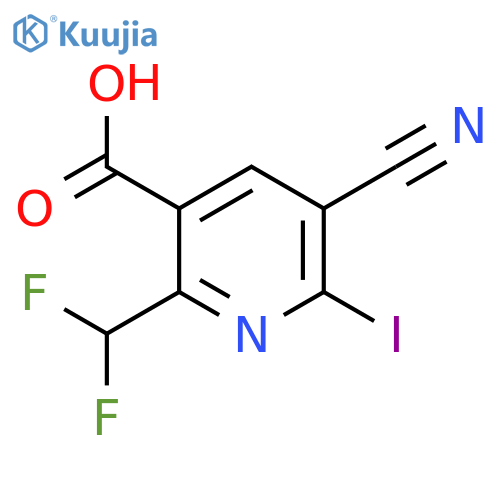

Cas no 1806980-61-9 (3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid)

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid

-

- インチ: 1S/C8H3F2IN2O2/c9-6(10)5-4(8(14)15)1-3(2-12)7(11)13-5/h1,6H,(H,14,15)

- InChIKey: CHHHMULQZQWKQO-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C#N)C=C(C(=O)O)C(C(F)F)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 304

- トポロジー分子極性表面積: 74

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043543-250mg |

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid |

1806980-61-9 | 97% | 250mg |

$979.20 | 2022-03-31 | |

| Alichem | A029043543-500mg |

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid |

1806980-61-9 | 97% | 500mg |

$1,597.40 | 2022-03-31 | |

| Alichem | A029043543-1g |

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid |

1806980-61-9 | 97% | 1g |

$3,069.40 | 2022-03-31 |

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acidに関する追加情報

Introduction to 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid (CAS No. 1806980-61-9)

3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid, identified by the chemical identifier CAS No. 1806980-61-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, and an iodine substituent, as well as a carboxylic acid moiety, makes this molecule a versatile intermediate in the synthesis of various bioactive molecules.

The cyano group (–CN) in the molecular structure of 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid contributes to its reactivity and serves as a handle for further chemical modifications. This functional group is known to participate in various transformations, such as nucleophilic additions and condensation reactions, which are essential for constructing more complex molecular architectures. The difluoromethyl group (–CF₂) is another critical feature of this compound, as it introduces electron-withdrawing effects and can influence the metabolic stability and binding affinity of the resulting drug candidates. Additionally, the iodine substituent at the 2-position provides a site for cross-coupling reactions, which are widely employed in modern drug discovery to introduce complexity and diversity into molecular libraries.

The carboxylic acid (–COOH) moiety at the 5-position further enhances the synthetic utility of this compound by allowing for amide bond formation or esterification, which are common strategies in medicinal chemistry for improving solubility and bioavailability. The combination of these functional groups makes 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid a valuable building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridines are known to exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of substituents in 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid may contribute to unique pharmacological profiles that make it particularly suitable for targeting certain disease pathways.

One area where this compound has shown promise is in the development of inhibitors targeting protein kinases. Protein kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The structural features of 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid, particularly the iodine substituent and the electron-withdrawing groups, may facilitate interactions with the active sites of these enzymes.

Furthermore, the difluoromethyl group has been extensively studied for its ability to enhance metabolic stability and improve pharmacokinetic properties of drug candidates. This group can prevent rapid degradation by metabolic enzymes, thereby increasing the half-life of a drug molecule in vivo. Additionally, it can influence membrane permeability and binding affinity, making it an attractive feature for medicinal chemists seeking to optimize their lead compounds.

Recent advancements in computational chemistry have also contributed to the growing interest in 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid. High-throughput virtual screening (HTVS) and molecular docking studies have allowed researchers to rapidly evaluate the potential binding interactions of this compound with biological targets. These computational approaches have been instrumental in identifying promising candidates for further experimental validation.

The synthesis of 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps typically include halogenation reactions to introduce the iodine substituent, followed by cyanation and difluoromethylation at specific positions on the pyridine ring. The carboxylic acid functionality is often introduced through oxidation or hydrolysis of a precursor molecule.

In conclusion, 3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid (CAS No. 1806980-61-9) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, compounds like this will undoubtedly play a crucial role in advancing drug discovery efforts.

1806980-61-9 (3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid) 関連製品

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)

- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 142-56-3(2-Hydroxypropyl Ricinoleate)

- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)

- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)